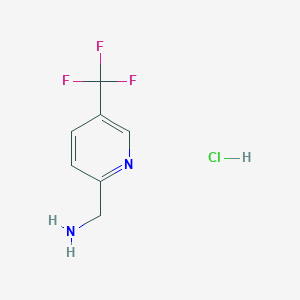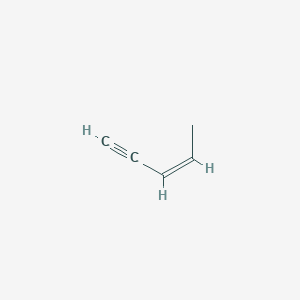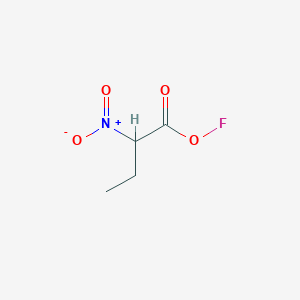
Hypofluorous acid 2-nitrobutyryl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hypofluorous acid 2-nitrobutyryl ester (HOF-2NBE) is a highly reactive and unstable compound that has gained attention in recent years due to its potential applications in chemical synthesis and biological research. It is a derivative of hypofluorous acid, which is a strong oxidizing agent that can react with a wide range of organic and inorganic compounds. HOF-2NBE is synthesized through a complex and multi-step process that involves the use of various reagents and catalysts.
Mecanismo De Acción
The mechanism of action of Hypofluorous acid 2-nitrobutyryl ester is complex and not fully understood. It is known to react with a wide range of organic and inorganic compounds, including proteins, nucleic acids, and carbohydrates. The reaction involves the transfer of an oxygen atom from Hypofluorous acid 2-nitrobutyryl ester to the target molecule, resulting in the formation of an oxidized product. The selectivity of the reaction is thought to be influenced by the structure and electronic properties of the target molecule.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Hypofluorous acid 2-nitrobutyryl ester are not well understood. It is known to be a highly reactive compound that can cause oxidative damage to proteins and other biomolecules. However, the specific effects on cellular function and metabolism are not well characterized.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Hypofluorous acid 2-nitrobutyryl ester has several advantages as a chemical reagent and research tool. It is a highly reactive and selective oxidizing agent that can be used in a wide range of organic synthesis and biological research applications. However, it is also a highly unstable and reactive compound that requires careful handling and storage. It is also difficult to obtain in pure form, which can limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research on Hypofluorous acid 2-nitrobutyryl ester. One area of interest is the development of new synthetic methods for Hypofluorous acid 2-nitrobutyryl ester and related compounds. This could involve the use of new reagents and catalysts, as well as optimization of reaction conditions and purification methods. Another area of interest is the development of new applications for Hypofluorous acid 2-nitrobutyryl ester in organic synthesis and biological research. This could involve the use of Hypofluorous acid 2-nitrobutyryl ester in new types of reactions or the development of new tools for studying protein structure and function. Finally, there is a need for further research on the biochemical and physiological effects of Hypofluorous acid 2-nitrobutyryl ester. This could involve studies on the effects of Hypofluorous acid 2-nitrobutyryl ester on cellular function and metabolism, as well as the development of new methods for detecting and quantifying Hypofluorous acid 2-nitrobutyryl ester in biological samples.
Métodos De Síntesis
The synthesis of Hypofluorous acid 2-nitrobutyryl ester is a multi-step process that involves the use of several reagents and catalysts. The first step involves the reaction of 2-nitrobutyric acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with hypofluorous acid to form the Hypofluorous acid 2-nitrobutyryl ester ester. The synthesis process is complex and requires careful control of reaction conditions and purification steps to obtain a pure and stable product.
Aplicaciones Científicas De Investigación
Hypofluorous acid 2-nitrobutyryl ester has a wide range of potential applications in chemical synthesis and biological research. It is a highly reactive compound that can be used as an oxidizing agent in organic synthesis reactions. It can also be used to introduce nitro groups into organic molecules, which can be useful in the development of new drugs and materials. In biological research, Hypofluorous acid 2-nitrobutyryl ester has been used as a tool to study protein oxidation and modification. It has been shown to selectively oxidize certain amino acid residues in proteins, which can provide insights into protein structure and function.
Propiedades
Número CAS |
125973-30-0 |
|---|---|
Nombre del producto |
Hypofluorous acid 2-nitrobutyryl ester |
Fórmula molecular |
C4H6FNO4 |
Peso molecular |
151.09 g/mol |
Nombre IUPAC |
fluoro 2-nitrobutanoate |
InChI |
InChI=1S/C4H6FNO4/c1-2-3(6(8)9)4(7)10-5/h3H,2H2,1H3 |
Clave InChI |
HFOFNKLGTWPQJN-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)OF)[N+](=O)[O-] |
SMILES canónico |
CCC(C(=O)OF)[N+](=O)[O-] |
Sinónimos |
Butanoic acid, 2-nitro-, anhydride with hypofluorous acid (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



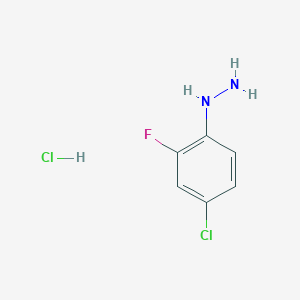
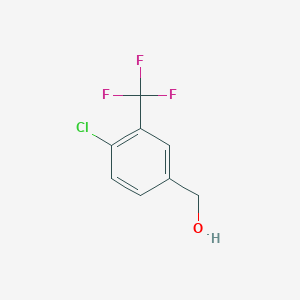
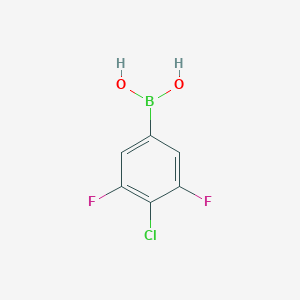

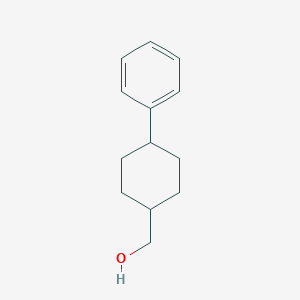
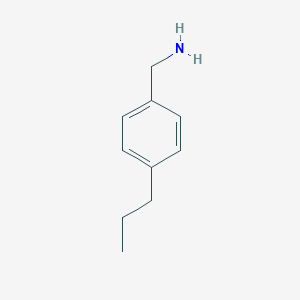
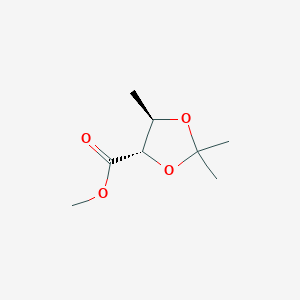
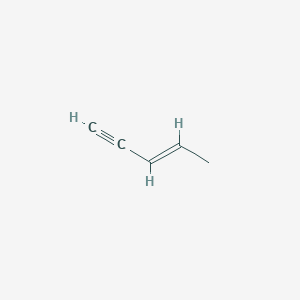
![(5-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone](/img/structure/B151717.png)
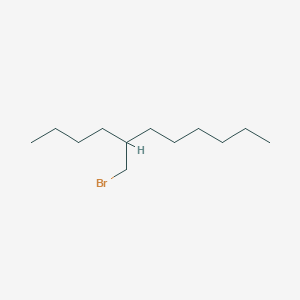
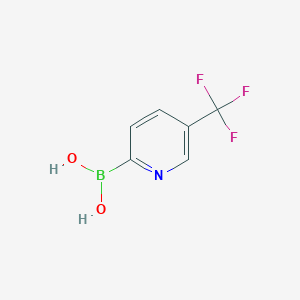
![1,3-Dihydroxy-2-methoxy-11H-benzofuro[2,3-b][1]benzopyran-11-one](/img/structure/B151738.png)
